
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is a chemical compound that belongs to the class of cyclopentanetriols. These compounds are characterized by a cyclopentane ring with three hydroxyl groups and an acetate group attached. The specific stereochemistry of this compound is indicated by the (1-alpha-,2-bta-,4-alpha-) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes hydroxylation to introduce hydroxyl groups at the 1, 2, and 4 positions.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may yield cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Cyclopentanetriol: Lacks the acetate group but has similar hydroxylation.
1,2,4-Cyclopentanetrione: Contains ketone groups instead of hydroxyl groups.
Cyclopentane-1,2,4-tricarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is unique due to its specific stereochemistry and the presence of both hydroxyl and acetate functional groups, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
110091-49-1 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.169 |
IUPAC-Name |
(3,4-dihydroxycyclopentyl) acetate |
InChI |
InChI=1S/C7H12O4/c1-4(8)11-5-2-6(9)7(10)3-5/h5-7,9-10H,2-3H2,1H3 |
InChI-Schlüssel |
YHCJFOCXASZAJP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(C(C1)O)O |
Synonyme |
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
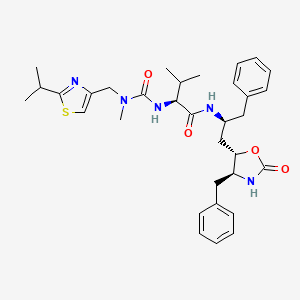
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
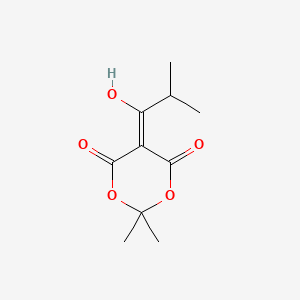
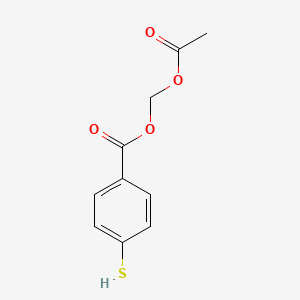
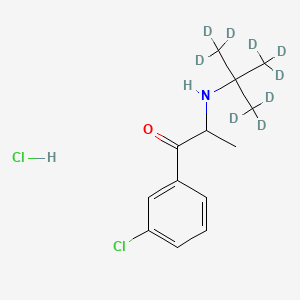


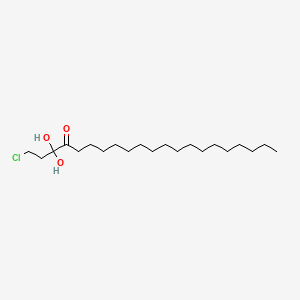
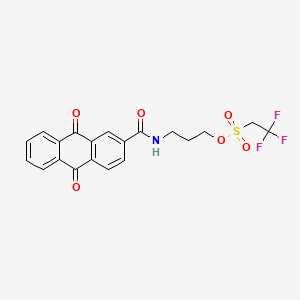
![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
